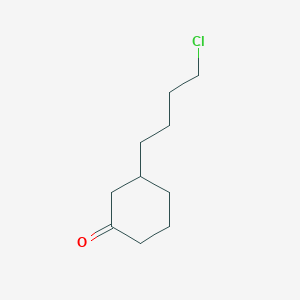

Cyclohexanone, 3-(4-chlorobutyl)-

Description

Cyclohexanone, 3-(4-chlorobutyl)- is a substituted cyclohexanone derivative characterized by a 4-chlorobutyl chain at the 3-position of the cyclohexanone ring. The 4-chlorobutyl substituent introduces steric bulk and chlorine-mediated electronic effects, which may influence reactivity, solubility, and biological activity.

Properties

CAS No. |

135699-49-9 |

|---|---|

Molecular Formula |

C10H17ClO |

Molecular Weight |

188.69 g/mol |

IUPAC Name |

3-(4-chlorobutyl)cyclohexan-1-one |

InChI |

InChI=1S/C10H17ClO/c11-7-2-1-4-9-5-3-6-10(12)8-9/h9H,1-8H2 |

InChI Key |

GUXJYOAHDYKBNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)C1)CCCCCl |

Origin of Product |

United States |

Preparation Methods

Oxidation of 3-(4-Chlorobutyl)cyclohexanol

Reaction Conditions and Optimization

In a representative procedure, 3-(4-chlorobutyl)cyclohexanol (100 mmol) is dissolved in dichloromethane or acetone under cooling (−3°C to 0°C). TEMPO (5 mmol) and sodium bromide (5 mmol) are added, followed by dropwise addition of 10% sodium hypochlorite (230 mmol) at ≤10°C. The reaction is monitored via thin-layer chromatography (TLC) until completion. Post-reaction workup involves solvent recovery, aqueous extraction, and recrystallization with ethyl acetate to yield the ketone.

Key Parameters :

Yield and Purification

In analogous syntheses, such as the oxidation of 4-benzamidocyclohexanol, crude yields of ~90% are achieved, with recrystallization yielding 70–80% pure product. For 3-(4-chlorobutyl)cyclohexanone, comparable yields are anticipated, contingent on the steric and electronic effects of the 4-chlorobutyl substituent.

Enolate Alkylation of Cyclohexanone

Enolate Formation and Alkylation Strategy

Enolate chemistry enables direct alkylation of cyclohexanone at the α-position. Generating the enolate with a strong base (e.g., lithium diisopropylamide, LDA) facilitates nucleophilic attack on 1-chloro-4-iodobutane, introducing the 4-chlorobutyl chain. This method circumvents the need for pre-functionalized cyclohexanol derivatives.

Reaction Mechanism

- Enolate Generation : Cyclohexanone is treated with LDA at −78°C in tetrahydrofuran (THF), forming the enolate.

- Alkylation : The enolate reacts with 1-chloro-4-iodobutane, yielding 3-(4-chlorobutyl)cyclohexanone after workup.

Challenges and Optimization

- Regioselectivity : Cyclohexanone enolates exhibit preference for alkylation at the less hindered α-carbon, typically the 2-position. Achieving 3-substitution necessitates directing groups or tailored reaction conditions.

- Side Reactions : Over-alkylation and ketone reduction are mitigated by stoichiometric control and low temperatures (−78°C).

Typical Conditions :

- Base : LDA (2.2 equiv) in THF at −78°C.

- Alkylating Agent : 1-Chloro-4-iodobutane (1.1 equiv).

- Quenching : Saturated ammonium chloride.

Hydrolysis of Enamine Intermediates

Enamine Synthesis and Alkylation

The Stork enamine reaction provides a route to α-alkylated ketones. Cyclohexanone is condensed with pyrrolidine to form an enamine, which undergoes alkylation with 1-chloro-4-iodobutane. Subsequent hydrolysis regenerates the ketone with the 4-chlorobutyl substituent.

Procedure Overview

- Enamine Formation : Cyclohexanone reacts with pyrrolidine in toluene under reflux, with azeotropic water removal.

- Alkylation : The enamine is treated with 1-chloro-4-iodobutane in THF at 0°C.

- Hydrolysis : Dilute hydrochloric acid cleaves the enamine, yielding 3-(4-chlorobutyl)cyclohexanone.

Advantages Over Direct Alkylation

- Enhanced Reactivity : Enamines are more nucleophilic than enolates, improving alkylation efficiency.

- Reduced Side Reactions : Minimizes over-alkylation due to the stabilized intermediate.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Oxidation | 70–80% | High purity; scalable for industrial use | Requires pre-synthesis of alcohol |

| Enolate Alkylation | 50–60% | Direct functionalization | Regioselectivity challenges |

| Enamine Hydrolysis | 65–75% | Improved regiocontrol | Multi-step synthesis |

Industrial Applicability

The oxidation route is favored for large-scale production due to its operational simplicity and high yields. In contrast, enolate and enamine methods are better suited for laboratory-scale diversification.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-(4-chlorobutyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 3-(4-chlorobutyl)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3-(4-chlorobutyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes of Cyclohexanone, 3-(4-chlorobutyl)- with similar cyclohexanone derivatives:

- In contrast, aryl substituents (e.g., 4-chlorophenyl) confer resonance effects, stabilizing intermediates in reactions like aldol condensation .

- Steric Effects: The linear 4-chlorobutyl chain may impose less steric hindrance compared to bulky benzylidene groups in 2,6-bis(benzylidene)cyclohexanone, which restrict molecular rotation and influence crystal packing .

Physical and Thermodynamic Properties

- Vapor-Liquid Equilibrium (VLE): Cyclohexanone derivatives with linear alkyl chains (e.g., 3-(4-chlorobutyl)-) are expected to exhibit higher volatility compared to aryl-substituted analogs (e.g., 4-(4-chlorophenyl)cyclohexanone) due to reduced molecular weight and weaker intermolecular interactions .

- Solubility: The chlorobutyl chain increases lipophilicity, likely enhancing solubility in nonpolar solvents (e.g., hexane) compared to polar solvents like methanol or acetonitrile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the 4-chlorobutyl substituent to cyclohexanone?

- Methodological Answer : The synthesis of substituted cyclohexanones typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, palladium-catalyzed hydrogenation of phenol derivatives (as in cyclohexanone production) can be adapted by introducing chlorobutyl groups via electrophilic intermediates . Computational studies (e.g., DFT) on transition states for axial/equatorial attack during reductions (e.g., LiAlH₄) provide insights into regioselectivity .

Q. How can the purity and structural integrity of 3-(4-chlorobutyl)cyclohexanone be validated?

- Methodological Answer : Use HPLC and GC-MS to quantify cyclohexanone derivatives and detect impurities (e.g., from autoxidation byproducts) . NMR spectroscopy (¹H/¹³C, DEPT) is critical for confirming substitution patterns, while FT-IR can identify carbonyl (C=O) and C-Cl stretches. Cross-reference with XRD data from structurally similar cyclohexanone derivatives (e.g., 3-[(E)-2-(4-chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one) .

Q. What safety protocols are recommended for handling 3-(4-chlorobutyl)cyclohexanone?

- Methodological Answer : Classify risks based on IARC guidelines (cyclohexanone is Group 3: not classifiable as carcinogenic) . Use fume hoods, nitrile gloves, and eye protection. Avoid aqueous release due to potential environmental persistence of chlorinated compounds . For toxicity screening, adapt in vivo micronucleus tests (e.g., OECD guidelines) using mammalian models, as done for cyclohexanone .

Advanced Research Questions

Q. How do solvent environments influence the stereoselectivity of reactions involving 3-(4-chlorobutyl)cyclohexanone?

- Methodological Answer : Molecular dynamics simulations (e.g., in cyclohexanone vs. micellar media) reveal solvent effects on transition states. For example, cyclohexanone as a neat solvent reduces stereoselectivity in organocatalyzed aldol reactions compared to aqueous micelles . Optimize solvent polarity and proticity to control axial/equatorial attack pathways .

Q. What kinetic models explain byproduct formation during the oxidation or functionalization of 3-(4-chlorobutyl)cyclohexanone?

- Methodological Answer : Autoxidation of cyclohexane derivatives generates cyclohexanol and cyclohexanone via hydroperoxide propagation. Use time-resolved spectroscopy and DFT to track β-C–C cleavage in cyclohexoxy radicals, which form ω-formyl intermediates and subsequent byproducts . Validate models via three-level factorial experimental designs and HPLC kinetic profiling .

Q. How can liquid-liquid equilibria (LLE) data optimize the extraction of 3-(4-chlorobutyl)cyclohexanone from aqueous mixtures?

- Methodological Answer : Measure ternary LLE data (e.g., water + cyclohexanone + isophorone) at 308.15–328.15 K. Use Bachman/Hand equations for consistency checks and NRTL/UNIQUAC models to regress interaction parameters. Isophorone shows higher distribution ratios (D > 2) for cyclohexanone derivatives compared to mesityl oxide .

Data Contradiction & Optimization

Resolving discrepancies in proposed byproduct precursors for chlorobutyl-substituted cyclohexanones

- Methodological Answer : While cyclohexanone is often assumed to be the primary byproduct precursor, experimental/theoretical studies show cyclohexyl hydroperoxide propagation dominates. Use isotopic labeling (e.g., ¹⁸O₂) and EPR spectroscopy to trace radical intermediates . Compare with GC-MS profiles from controlled oxidation experiments .

Strategies to mitigate catalyst deactivation in photocatalytic transformations of 3-(4-chlorobutyl)cyclohexanone

- Methodological Answer : Catalyst poisoning occurs via side-product adsorption (e.g., polymeric residues). Implement in situ FT-IR or XPS to monitor surface fouling. Add sacrificial agents (e.g., triethanolamine) to scavenge reactive intermediates, or use flow reactors to minimize deactivation .

Safety & Regulatory Compliance

Interpreting conflicting carcinogenicity data for chlorinated cyclohexanone derivatives

- Methodological Answer : While cyclohexanone itself is IARC Group 3, chlorinated analogs may require re-evaluation under REACH. Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) for mutagenicity. Cross-reference with Safety Data Sheets (SDS) for analogous compounds (e.g., 4-(dimethylamino)cyclohexanone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.